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molecular formula C8H15NO B042219 Tropine CAS No. 135-97-7

Tropine

Cat. No. B042219
M. Wt: 141.21 g/mol
InChI Key: CYHOMWAPJJPNMW-UHFFFAOYSA-N
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Patent
US08207191B2

Procedure details

Tropine (50 g) and triethylamine (60 mL, 43.56 g) in dichloromethane (1 L) were cooled to −10° C. Methane sulphonyl chloride (36 mL, 53.28 g) in dichloromethane (0.2 L) was added over 1 h at −5+/−2° C. After 0.5 h a solution of potassium carbonate (150 g) in water (0.4 L) was added and the mixture warmed to 20° C. The phases were separated and the aqueous phase extracted with further dichloromethane (1×0.2 L). The combined dichloromethane solution was concentrated by distillation collecting 1 L. n-Heptane (0.875 L) was added and the mixture stirred for 0.5 h. The solution was decanted off and then concentrated by distillation at 610 to 650 mbar until a solution temperature of 63° C. was reached. The solution was cooled to 0° C. with crystallization occurring during the cooling. The mixture was stirred for 1 h, the product isolated by filtration, washed and dried at <30° C. to give the title compound (60.62 g, 78.1%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
0.2 L
Type
solvent
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
0.4 L
Type
solvent
Reaction Step Three
Yield
78.1%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9][CH:3]1[CH2:4][CH2:5]2.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20].C(=O)([O-])[O-].[K+].[K+]>ClCCl.O>[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([O:10][S:19]([CH3:18])(=[O:21])=[O:20])[CH2:9][CH:3]1[CH2:4][CH2:5]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CN1C2CCC1CC(C2)O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.2 L
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with further dichloromethane (1×0.2 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined dichloromethane solution was concentrated by distillation
CUSTOM
Type
CUSTOM
Details
collecting 1 L
ADDITION
Type
ADDITION
Details
n-Heptane (0.875 L) was added
CUSTOM
Type
CUSTOM
Details
The solution was decanted off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by distillation at 610 to 650 mbar until a solution temperature of 63° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C. with crystallization
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the product isolated by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried at <30° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CN1C2CCC1CC(C2)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 60.62 g
YIELD: PERCENTYIELD 78.1%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08207191B2

Procedure details

Tropine (50 g) and triethylamine (60 mL, 43.56 g) in dichloromethane (1 L) were cooled to −10° C. Methane sulphonyl chloride (36 mL, 53.28 g) in dichloromethane (0.2 L) was added over 1 h at −5+/−2° C. After 0.5 h a solution of potassium carbonate (150 g) in water (0.4 L) was added and the mixture warmed to 20° C. The phases were separated and the aqueous phase extracted with further dichloromethane (1×0.2 L). The combined dichloromethane solution was concentrated by distillation collecting 1 L. n-Heptane (0.875 L) was added and the mixture stirred for 0.5 h. The solution was decanted off and then concentrated by distillation at 610 to 650 mbar until a solution temperature of 63° C. was reached. The solution was cooled to 0° C. with crystallization occurring during the cooling. The mixture was stirred for 1 h, the product isolated by filtration, washed and dried at <30° C. to give the title compound (60.62 g, 78.1%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
0.2 L
Type
solvent
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
0.4 L
Type
solvent
Reaction Step Three
Yield
78.1%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9][CH:3]1[CH2:4][CH2:5]2.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20].C(=O)([O-])[O-].[K+].[K+]>ClCCl.O>[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([O:10][S:19]([CH3:18])(=[O:21])=[O:20])[CH2:9][CH:3]1[CH2:4][CH2:5]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CN1C2CCC1CC(C2)O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.2 L
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with further dichloromethane (1×0.2 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined dichloromethane solution was concentrated by distillation
CUSTOM
Type
CUSTOM
Details
collecting 1 L
ADDITION
Type
ADDITION
Details
n-Heptane (0.875 L) was added
CUSTOM
Type
CUSTOM
Details
The solution was decanted off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by distillation at 610 to 650 mbar until a solution temperature of 63° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C. with crystallization
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the product isolated by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried at <30° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CN1C2CCC1CC(C2)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 60.62 g
YIELD: PERCENTYIELD 78.1%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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